molecular formula C23H20N2O3S2 B2619787 4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide CAS No. 941925-32-2

4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide

Cat. No.: B2619787
CAS No.: 941925-32-2
M. Wt: 436.54
InChI Key: MAVSCXVHLBIMBU-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide is a complex organic compound that features both benzenesulfonyl and benzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide typically involves multiple steps. One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a benzothiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. The benzothiazolyl group may interact with aromatic residues, enhancing binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzothiazol-2-ylsulfanyl)-1-phenyl-ethanone
  • 3-(benzothiazol-2-yl)-2-(4-substituted phenyl)thiazolidin-4-ones
  • methyl 2-(1,3-benzothiazol-6-yl)acetate

Uniqueness

4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide is unique due to the combination of benzenesulfonyl and benzothiazolyl groups within its structure. This dual functionality allows for diverse chemical reactivity and potential applications that are not as readily achievable with similar compounds. The specific arrangement of these groups also contributes to its unique binding properties and biological activity.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c26-22(15-8-16-30(27,28)17-9-2-1-3-10-17)24-19-12-5-4-11-18(19)23-25-20-13-6-7-14-21(20)29-23/h1-7,9-14H,8,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVSCXVHLBIMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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